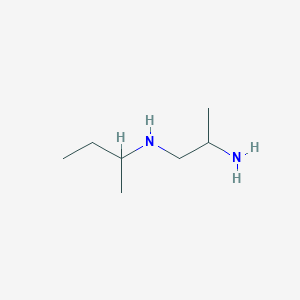

N1-(sec-Butyl)propane-1,2-diamine

Description

Context within the Field of Chiral 1,2-Diamine Systems

Chiral 1,2-diamines are organic compounds containing two amine groups attached to adjacent carbon atoms, with at least one of these carbons being a stereocenter. These structures are integral to a wide array of chemical applications, serving as crucial building blocks for biologically active molecules and as highly effective components in asymmetric synthesis. acs.orgrsc.orgrsc.org The development of methods for the stereoselective synthesis of chiral 1,2-diamines is a significant focus in organic chemistry due to their synthetic and biological value. acs.org

The synthesis of these diamines can be challenging, particularly when they are unsymmetrically substituted. sigmaaldrich.com Various strategies have been developed to address this, including the ring-opening of aziridines, hydroamination of allylic amines, and diamination of olefins. rsc.org The goal is often to create C1-symmetric or C2-symmetric diamines, which can then be used as chiral auxiliaries, ligands for metal catalysts, or organocatalysts. researchgate.netacs.org

N1-(sec-Butyl)propane-1,2-diamine, with its specific alkyl substitution, fits within this context as a C1-symmetric chiral diamine. Its structure, featuring a sec-butyl group on one nitrogen atom of the propane-1,2-diamine backbone, provides a unique steric and electronic environment that can be harnessed in various chemical transformations.

Significance of Chiral Diamines as Inducers of Stereoselectivity in Organic Synthesis and Catalysis

The primary utility of chiral diamines in organic synthesis lies in their ability to induce stereoselectivity. msu.edu This means they can control the three-dimensional arrangement of atoms in a newly formed molecule, leading to the preferential formation of one stereoisomer over another. This control is critical in the synthesis of pharmaceuticals, where often only one enantiomer of a drug is effective and the other may be inactive or even harmful.

Chiral diamines achieve this by several mechanisms:

As Chiral Ligands for Transition Metal Catalysts: They can coordinate to a metal center, creating a chiral environment around the catalytically active site. acs.orgresearchgate.net This chiral complex then directs the approach of reactants, leading to an enantioselective or diastereoselective outcome. Copper-catalyzed reactions, for instance, have shown great success with chiral diamine ligands in reactions like the Henry (nitroaldol) reaction. acs.org

As Organocatalysts: Chiral diamines can act as catalysts on their own, without the need for a metal. rsc.orgacs.org They can activate substrates through the formation of iminium ions or enamines, guiding the reaction pathway to a stereoselective product.

As Chiral Auxiliaries: A chiral diamine can be temporarily attached to a substrate molecule, directing a subsequent reaction to occur stereoselectively. The auxiliary is then removed, leaving behind the desired chiral product.

The effectiveness of a chiral diamine as a stereochemical inducer is highly dependent on its structure, including the nature of the substituents on the nitrogen atoms and the conformation of the diamine backbone. acs.org

This compound as a Representative Model for Alkyl-Substituted Chiral Diamines

This compound serves as an excellent model for studying the effects of simple alkyl substitution on the performance of chiral diamines. Its structure is relatively simple, yet it possesses the key features of a C1-symmetric chiral ligand. The sec-butyl group provides a moderate level of steric bulk, which is often crucial for achieving high levels of stereocontrol.

Research on similar alkyl-substituted chiral diamines has demonstrated their utility in a variety of asymmetric reactions. For example, C1-symmetric chiral secondary diamines have been successfully used in copper(II)-catalyzed Henry reactions, affording products with high yields and excellent enantioselectivities. acs.org The study of this compound and its analogues allows chemists to systematically investigate how variations in the alkyl substituent (e.g., size, branching) influence the outcome of a reaction. This knowledge is invaluable for the rational design of new and more effective chiral ligands and catalysts.

Structure

3D Structure

Properties

Molecular Formula |

C7H18N2 |

|---|---|

Molecular Weight |

130.23 g/mol |

IUPAC Name |

1-N-butan-2-ylpropane-1,2-diamine |

InChI |

InChI=1S/C7H18N2/c1-4-7(3)9-5-6(2)8/h6-7,9H,4-5,8H2,1-3H3 |

InChI Key |

PFSDAHRTEXBUPK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NCC(C)N |

Origin of Product |

United States |

Ii. Advanced Synthetic Strategies for N1 Sec Butyl Propane 1,2 Diamine and Analogous Structures

Enantioselective Synthetic Routes to 1,2-Diamines

The creation of stereocenters in 1,2-diamines with high enantiopurity is paramount for their application in pharmaceuticals and as chiral ligands. Various enantioselective strategies have been developed to meet this demand, broadly categorized into methods involving carbon-nitrogen or carbon-carbon bond formation. bohrium.com

Asymmetric Reductive Amination of Prochiral Imines and Carbonyl Precursors

Asymmetric reductive amination (ARA) represents a powerful and direct approach for synthesizing chiral amines. researchgate.net This method typically involves the in-situ formation of an imine from a prochiral ketone or aldehyde and an amine, followed by enantioselective reduction. In the context of 1,2-diamine synthesis, this strategy can be employed by reacting a suitable amino-ketone or amino-aldehyde precursor.

Recent advancements have focused on the development of highly efficient and selective catalyst systems. For instance, rhodium-catalyzed ARA has been successfully utilized in cascade reactions involving 1,2-diamines and ketoesters, demonstrating the utility of tunable phosphoramidite-phosphine ligands to achieve high efficiency in the synthesis of chiral 3,4-dihydroquinoxalinones. acs.org Ruthenium-based catalysts have also shown significant promise, particularly in the direct ARA of sterically hindered ketones. researchgate.net

A key challenge in the reductive amination involving 1,2-diamines is the potential for the diamine product to chelate the metal catalyst, thereby inhibiting its activity. acs.org Strategic use of additives and careful tuning of ligand electronics and sterics are often necessary to overcome this issue and ensure a smooth catalytic cycle. acs.org

Stereoselective Carbon-Nitrogen Bond Forming Reactions

The direct and stereocontrolled formation of carbon-nitrogen bonds is a cornerstone of modern synthetic chemistry, providing efficient pathways to chiral 1,2-diamines.

The catalytic, enantioselective ring-opening of meso-aziridines with amine nucleophiles is a highly effective desymmetrization strategy for producing chiral 1,2-diamines with distinct N-substituents. rsc.orgresearchgate.net This approach relies on a chiral catalyst to differentiate between the two enantiotopic C-N bonds of the aziridine (B145994) ring.

Various catalytic systems have been developed for this purpose. Early work by Jacobsen and coworkers utilized a tridentate Schiff base chromium(III) complex for the ring-opening of meso-aziridines with trimethylsilyl (B98337) azide, yielding β-azido amines that can be readily converted to 1,2-diamines. rsc.orgresearchgate.net Chiral phosphoric acids have also emerged as effective Brønsted acid organocatalysts for this transformation. rsc.org Furthermore, scandium triflate has been shown to efficiently catalyze the aminolysis of meso-N-phenyl aziridines. organic-chemistry.org

A novel approach involves the self-opening of optically pure NH-aziridines in the presence of a Lewis acid like zinc bromide, leading to the formation of 1-(2-aminoalkyl)aziridines as single diastereoisomers. researchgate.net This method highlights the potential of using aziridines as both the electrophile and, after activation, the nucleophile. researchgate.net

Table 1: Catalytic Systems for the Ring-Opening of Aziridines

| Catalyst System | Nucleophile | Aziridine Type | Product Type | Reference |

| Tridentate Schiff base chromium(III) complex | Trimethylsilyl azide | meso-Aziridines | β-Azido amines | rsc.orgresearchgate.net |

| Chiral Phosphoric Acid (e.g., (S)-Vapol) | Trimethylsilyl azide | Cyclic and acyclic aziridines | β-Azido amines | rsc.org |

| Yttrium complex with chiral phosphine (B1218219) oxide | Trimethylsilyl azide | meso-Aziridines | β-Azido amines | researchgate.net |

| Scandium triflate | Amines | meso-N-phenyl aziridines | 1,2-Diamines | organic-chemistry.org |

| Zinc Bromide | Aziridine (self-opening) | Optically pure NH-aziridines | 1-(2-Aminoalkyl)aziridines | researchgate.net |

| Cationic iron complex | Amines | meso-N-aryl aziridines | 1,2-Diamines | organic-chemistry.org |

Asymmetric hydroamination of alkenes presents an atom-economical route to chiral amines. nih.govacs.org For the synthesis of 1,2-diamines, the hydroamination of allylic amines is a particularly attractive strategy. acs.orgnih.gov This approach involves the addition of an amine N-H bond across a carbon-carbon double bond.

Both rhodium and copper-based catalytic systems have been successfully employed. Rhodium catalysts, often paired with bidentate phosphine ligands like MeO-Biphep, have been shown to catalyze the hydroamination of allylic amines with secondary aliphatic amines, affording 1,2-diamines in good yields and high enantioselectivities. rsc.org Copper-catalyzed hydroamination of γ-substituted allylic pivalamides has also been developed, offering a complementary method that tolerates a broad range of functional groups. nih.gov A key innovation in this copper-catalyzed system was the use of an N-pivaloyl group, which facilitates the hydrocupration step and suppresses undesirable side reactions. nih.gov

Table 2: Catalytic Systems for Asymmetric Hydroamination for 1,2-Diamine Synthesis

| Catalyst System | Substrate | Nucleophile | Key Features | Reference |

| Rhodium / MeO-Biphep | Allylic amines | Secondary aliphatic amines | Good yields and high enantioselectivity | rsc.org |

| Copper / Chiral Ligand | γ-Substituted allylic pivalamides | Intramolecular | N-pivaloyl group is crucial; broad functional group tolerance | nih.gov |

| Rhodium / DPEphos | Primary and secondary allylic amines | Primary and secondary amines | Access to a wide variety of unsymmetrical 1,2-diamines | acs.org |

The direct addition of two amino groups across a carbon-carbon double bond, known as alkene diamination, is a highly efficient method for constructing 1,2-diamine skeletons. nih.govnih.gov This strategy can be achieved through various metal-catalyzed processes, including those utilizing palladium, copper, and selenium catalysts. rsc.orgnih.gov

Palladium-catalyzed diaminations often employ N-fluorobenzenesulfonimide (NFBS) as an aminating reagent, allowing for the formation of cyclic diamine derivatives. organic-chemistry.org Another palladium-catalyzed approach involves the reaction of 1,3-dienes with dialkylureas in the presence of a chiral pyridine-oxazoline ligand to produce 4-vinylimidazolidin-2-ones with high enantioselectivity. organic-chemistry.org

A significant advancement is the development of the first enantioselective, syn-diamination of simple alkenes using a chiral organoselenium catalyst. nih.govacs.org This method employs a N,N'-bistosyl urea (B33335) as a bifunctional nucleophile and proceeds via a proposed Se(II)/Se(IV) redox cycle, offering high enantioselectivities for a variety of alkene substrates. nih.govacs.org Electrocatalytic methods have also emerged, providing a scalable and stereoselective 1,2-diamination of aryl alkenes with sulfamides, avoiding the need for transition metal catalysts and chemical oxidants. nih.gov

Stereoselective Carbon-Carbon Bond Formation Leading to Diamine Scaffolds

An alternative and powerful approach to chiral 1,2-diamines involves the stereoselective formation of a carbon-carbon bond between two nitrogen-containing precursors. This strategy encompasses several reaction types, including aza-Mannich reactions, aza-Henry reactions, and reductive couplings of imines. bohrium.comnih.gov

One notable example is the copper-catalyzed reductive coupling of 2-azadienes with N-diphenylphosphinoyl (Dpp) imines. nih.gov This method allows for the synthesis of anti-1,2-diamines with vicinal stereogenic centers, often as a single stereoisomer. The resulting products contain two distinct nitrogen functionalities, an imine and a phosphinamide, which facilitates subsequent selective transformations. nih.gov Another copper-catalyzed approach involves the reductive coupling of chiral allenamides with N-alkyl substituted aldimines, providing access to chiral 1,2-diamino synthons with high diastereoselectivity. acs.org

The aza-pinacol coupling of two imines is another C-C bond-forming strategy, though traditional methods often lead to symmetrical diamines. acs.org More recent photoredox strategies have enabled cross-selective couplings of imines and N-methylamines, expanding the scope of this reaction. acs.org

Derivatization and Structural Modification of Propane-1,2-diamine Scaffolds

The versatility of the propane-1,2-diamine core allows for a wide range of structural modifications, enabling the synthesis of a diverse library of compounds with tailored properties.

N-Alkylation and N-Arylation Strategies

N-alkylation and N-arylation are fundamental transformations for modifying the propane-1,2-diamine scaffold. Traditional methods often involve the use of alkyl halides, but more modern and efficient protocols have been developed. chemrxiv.org Palladium-catalyzed N-alkylation has emerged as a highly effective method, offering mild reaction conditions and high selectivity. chemrxiv.org The "borrowing hydrogen" methodology, often facilitated by palladium catalysts, provides a sustainable route for N-alkylation using alcohols as alkylating agents. chemrxiv.org Reductive amination, using aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride, is another widely used strategy for N-alkylation. mdpi.com

For N-arylation, copper-catalyzed methods have proven to be a valuable complement to palladium-catalyzed systems. organic-chemistry.org A notable system employs air-stable CuI with racemic trans-1,2-cyclohexanediamine as a ligand, which can effectively catalyze the N-arylation of various nitrogen heterocycles and amides with aryl halides. organic-chemistry.org Additionally, aryne-mediated N-arylation offers a transition-metal-free alternative. rsc.org

Introduction of Specific Stereogenic Centers through Directed Synthesis

The introduction of new stereogenic centers onto the propane-1,2-diamine backbone with high stereocontrol is crucial for the synthesis of complex chiral molecules. This can be achieved through various directed synthesis strategies. For example, the aza-Michael addition of a chiral lithium amide to an α,β-unsaturated ester can establish a new stereocenter with high diastereoselectivity. The resulting product can then be reduced to afford a chiral 1,3-diamine. mdpi.com

Another powerful approach involves the nucleophilic ring-opening of chiral epoxides, such as glycidol, with substituted phenols. This reaction, often catalyzed by a mild acid, proceeds with high regioselectivity, leading to the formation of chiral 3-aryloxy-1,2-propanediols with excellent enantiomeric purity. researchgate.net These diols can then be further functionalized to introduce the desired amine groups.

Methodologies for Enantiomeric Enrichment and Resolution of Chiral Diamine Intermediates

The separation of a racemic mixture of a chiral diamine into its individual enantiomers, a process known as resolution, is a critical step in obtaining enantiomerically pure compounds. libretexts.orgwikipedia.org A common and effective method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.org This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like (+)-tartaric acid or (-)-mandelic acid. libretexts.orgresearchgate.net The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orgwikipedia.org Once separated, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base.

Besides classical resolution, several other techniques for enantiomeric enrichment are available. Spontaneous resolution, where a racemate crystallizes as a mixture of enantiopure crystals, can occur in a small percentage of cases. wikipedia.org Preferential crystallization, or resolution by entrainment, involves seeding a supersaturated solution of a racemate with a crystal of one enantiomer to induce the crystallization of that enantiomer. wikipedia.org

In recent years, dynamic kinetic resolution has gained prominence. This process combines the resolution step with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. core.ac.uk This is often achieved using a racemization catalyst, such as an iridium-based complex, that can operate under conditions compatible with the resolution process. core.ac.uk Furthermore, the phenomenon of self-induced diastereomeric anisochronism (SIDA) in NMR spectroscopy can be utilized for the direct determination of the enantiomeric ratio of certain chiral molecules that form diastereomeric aggregates in solution. nih.govacs.org This effect can also be exploited for the enrichment of one enantiomer through achiral column chromatography or fractional precipitation. acs.org

Iii. Coordination Chemistry of N1 Sec Butyl Propane 1,2 Diamine Ligands

Ligand Design Principles and Chelation Properties

The design of ligands like N1-(sec-Butyl)propane-1,2-diamine is predicated on the need for effective chiral induction in metal-catalyzed reactions. The steric and electronic properties of the ligand are finely tunable through the choice of substituents on the nitrogen atoms.

This compound typically coordinates to a metal center in a bidentate fashion through its two nitrogen atoms, forming a stable five-membered chelate ring. This mode of coordination is observed in complexes with various transition metals researchgate.net. The chirality of the ligand, originating from the asymmetric carbon atoms, is transferred to the coordination sphere of the metal. This is a fundamental principle in the design of chiral catalysts, where the ligand's stereochemistry dictates the enantioselectivity of the catalyzed reaction wikipedia.org.

The alkyl substituents on the nitrogen atoms of a diamine ligand, such as the sec-butyl group in this compound, have a profound impact on the ligand's conformation and its coordination to a metal center. The size and branching of the alkyl group can influence the stability of the resulting metal complex, the bond angles and lengths, and the conformational dynamics of the chelate ring nih.gov.

Bulky substituents can create steric hindrance that affects the approach of substrates to the metal center, a critical aspect in catalysis. This steric influence can enhance enantioselectivity by favoring one reaction pathway over another nih.gov. The presence of bulky alkyl groups can also restrict the rotation around the M-N bonds, leading to more rigid and well-defined chiral pockets. In related systems, it has been observed that increasing the steric bulk of substituents on the ligand can lead to changes in the coordination geometry of the metal center nih.gov.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent.

The preparation of transition metal complexes with diamine ligands is well-established. For instance, Ruthenium complexes can be synthesized from Ru(II) precursors, and these complexes, particularly those also containing phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, are effective catalysts for asymmetric hydrogenation researchgate.net.

Rhodium and Iridium complexes with diamine ligands are also significant in catalysis. The synthesis of rhodium(I) and iridium(I) complexes often starts from chloro-metal dimers like [Rh(cod)Cl]2 or [Ir(cod)Cl]2 nih.gov. These can then react with the diamine ligand to form the desired adducts nih.govchemrxiv.orgmdpi.com. The resulting complexes are often used in hydrogenation and C-H activation reactions chemrxiv.orgnih.gov.

Nickel(II) complexes with N-substituted diamines can be prepared by reacting a nickel(II) salt, such as nickel chloride or acetate, with the ligand in a suitable solvent like ethanol (B145695) or methanol (B129727) researchgate.net. The coordination geometry of the resulting Ni(II) complex can vary from square planar to octahedral, depending on the ligand and the presence of other coordinating species researchgate.net.

The synthesis of Copper(II) complexes with related Schiff base ligands derived from diamines involves the reaction of a copper(II) salt with the pre-formed ligand. These complexes often exhibit square-planar or distorted tetrahedral geometries.

Platinum(II) complexes with N-alkylated diamines are typically synthesized by reacting K2[PtCl4] with the diamine ligand in an aqueous solution. These complexes are of interest due to their potential biological applications.

Cobalt complexes with diamine ligands are readily prepared. For example, tris(diamine)cobalt(III) complexes can be formed, and the stereochemistry of these complexes has been extensively studied wikipedia.org. Cobalt(II) complexes with Schiff base ligands derived from diamines have also been synthesized and characterized, showing distorted trigonal bipyramidal or tetrahedral geometries rsc.org.

| Metal | Typical Precursor | Common Solvent | General Synthetic Method | Reference |

|---|---|---|---|---|

| Ruthenium (Ru) | [Ru(arene)Cl2]2 | Methanol/Isopropanol (B130326) | Reaction of the precursor with the diamine ligand, often in the presence of a base. | researchgate.net |

| Rhodium (Rh) | [Rh(cod)Cl]2 | Dichloromethane/Methanol | Reaction of the precursor with the diamine ligand. | nih.govnih.gov |

| Iridium (Ir) | [Ir(cod)Cl]2 | Dichloromethane/Hexane | Reaction of the precursor with the diamine ligand. | nih.govnih.govresearchgate.net |

| Nickel (Ni) | NiCl2·6H2O or Ni(OAc)2·4H2O | Ethanol/Methanol | Direct reaction of the nickel salt with the diamine ligand. | researchgate.net |

| Copper (Cu) | Cu(OAc)2·H2O | Ethanol | Reaction with the diamine or a Schiff base derivative. | nih.gov |

| Platinum (Pt) | K2[PtCl4] | Water | Reaction of the platinum salt with the diamine ligand. | |

| Cobalt (Co) | CoCl2·6H2O | Methanol/Toluene | Direct reaction of the cobalt salt with the diamine ligand. | rsc.orgmdpi.commdpi.com |

A variety of spectroscopic techniques are employed to characterize the coordination environment and the interactions between the this compound ligand and the metal center. These include Infrared (IR), UV-Visible, and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as mass spectrometry and X-ray crystallography nih.govunibas.it.

NMR spectroscopy is a powerful tool for studying the structure and dynamics of this compound complexes in solution auremn.org.brnih.gov. ¹H and ¹³C NMR provide detailed information about the connectivity and the chemical environment of the atoms in the complex researchgate.net.

The conformational dynamics of the chelate ring, such as the interconversion between the δ and λ conformations, can be studied using variable-temperature NMR experiments. At low temperatures, the interconversion may be slow on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial protons of the chelate ring. As the temperature increases, these signals may broaden and coalesce, indicating a faster exchange process. Analysis of the line shapes can provide quantitative information about the energy barriers for these conformational changes researchgate.net.

For platinum complexes, ¹⁹⁵Pt NMR can be used to probe the coordination environment of the platinum center. For cobalt complexes, ⁵⁹Co NMR can provide similar insights researchgate.net. The chemical shifts and coupling constants observed in these spectra are sensitive to the nature of the ligands and the geometry of the complex.

| Nucleus | Typical Chemical Shift Range (ppm) | Information Obtained | Reference |

|---|---|---|---|

| ¹H | 0.5 - 9.0 | Provides information on the proton environment, including diastereotopic protons in the chelate ring and on the alkyl substituent. Coupling constants give conformational information. | nih.govresearchgate.net |

| ¹³C | 10 - 160 | Reveals the number of unique carbon environments and provides information on the carbon skeleton of the ligand. | researchgate.net |

| ¹⁹⁵Pt | -5000 to -1500 (for Pt(II)) | Sensitive to the coordination sphere of platinum, including the nature of the donor atoms and the overall geometry. | researchgate.net |

| ⁵⁹Co | +4000 to +14000 (for Co(III)) | Broad signals that are very sensitive to the symmetry and nature of the ligands around the cobalt center. | researchgate.net |

Information regarding "this compound" is not available in the searched sources.

Extensive research has been conducted to gather information on the coordination chemistry of the chemical compound this compound, with a specific focus on its spectroscopic, structural, electrochemical, and thermodynamic properties as outlined in the user's request.

Despite a thorough search of available scientific literature and databases, no specific experimental or theoretical data could be found for metal complexes involving the this compound ligand. The search queries for vibrational spectroscopy (IR, Raman), electronic absorption and circular dichroism (CD) spectroscopy, electron spin resonance (ESR) spectroscopy, X-ray crystallography, and electrochemical and thermodynamic studies of this particular compound and its complexes did not yield any relevant results.

While general principles and data for related compounds, such as propane-1,2-diamine and other substituted diamines, are available, the strict requirement to focus solely on this compound prevents the inclusion of such information. Therefore, it is not possible to generate the requested article with scientifically accurate and specific content for each specified section and subsection at this time.

Iv. N1 Sec Butyl Propane 1,2 Diamine in Advanced Asymmetric Catalysis

Application as Chiral Ligands in Homogeneous Transition Metal Catalysis

N1-(sec-butyl)propane-1,2-diamine, with its two stereogenic centers and readily tunable steric and electronic properties, is a valuable building block for the synthesis of chiral ligands. These ligands coordinate to transition metals, creating a chiral environment that can effectively control the stereochemical outcome of a variety of chemical transformations.

Asymmetric hydrogenation is a powerful method for the synthesis of chiral alcohols and amines from prochiral ketones and imines, respectively. The efficiency and enantioselectivity of these reactions are highly dependent on the nature of the chiral catalyst, which typically consists of a transition metal and a chiral ligand. Chiral diamines, including derivatives of this compound, play a pivotal role in this context.

Ruthenium complexes bearing a combination of a chiral diamine and a chiral diphosphine ligand are among the most effective catalysts for the asymmetric hydrogenation of a wide range of ketones and imines. ajchem-b.com The diamine component is crucial for the catalytic activity and the transfer of chirality. While specific data for this compound in these systems is not extensively documented in the literature, the performance of analogous chiral 1,2-diamines provides significant insight into its potential.

In these Ru-diamine-diphosphine systems, the catalyst precursor is typically of the form [RuCl2(diphosphine)(diamine)]. Upon activation with a base, a catalytically active ruthenium hydride species is formed. The chiral diamine and diphosphine ligands create a well-defined chiral pocket around the metal center, which effectively differentiates between the two enantiotopic faces of the substrate. The reaction of prochiral ketones with these catalysts generally yields chiral alcohols with high enantiomeric excess (ee). nih.gov

Table 1: Representative Performance of Ru-Diamine-Diphosphine Catalysts in Asymmetric Hydrogenation of Ketones Data presented is for analogous chiral diamine systems in the absence of specific data for this compound.

| Substrate | Diphosphine Ligand | Chiral Diamine | Conversion (%) | ee (%) | Reference |

| Acetophenone | (R)-BINAP | (R,R)-DPEN | >99 | 97 (R) | acs.org |

| 1'-Acetonaphthone | (R)-Xyl-P-Phos | (R,R)-DPEN | 100 | 99 (R) | ajchem-b.com |

| 2,4,6-Trimethylacetophenone | (R)-BINAP | (R,R)-DPEN | 98 | 95 (R) | acs.org |

DPEN = 1,2-diphenylethylene-1,2-diamine; BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl; Xyl-P-Phos = (2',6'-dimethylphenyl)-[2',6'-bis(diphenylphosphino)phenyl]phosphine

The data in Table 1, showcasing high conversions and enantioselectivities, underscores the effectiveness of the synergistic interplay between the chiral diphosphine and diamine ligands in achieving high levels of stereocontrol. The steric and electronic properties of the substituents on the diamine backbone are known to significantly influence the catalytic outcome.

Iridium catalysts have also proven to be highly effective for the asymmetric hydrogenation of ketones and imines, often exhibiting complementary reactivity to ruthenium catalysts. chinesechemsoc.org In particular, iridium complexes bearing chiral P,N (phosphine-amine) ligands have been developed for the hydrogenation of challenging substrates. While direct applications of this compound in these systems are not widely reported, the modular nature of P,N ligands allows for the incorporation of various chiral diamine backbones.

The synthesis of these ligands often involves the condensation of a phosphine-containing fragment with a chiral diamine. The resulting P,N ligand coordinates to an iridium precursor, such as [Ir(COD)Cl]2, to generate the active catalyst. These iridium-P,N systems have shown remarkable activity and enantioselectivity in the hydrogenation of substrates like simple ketones and imines.

Table 2: Performance of Iridium-Chiral Diamine Based Catalysts in Asymmetric Hydrogenation Data presented is for analogous chiral diamine systems in the absence of specific data for this compound.

| Substrate | Ligand Type | Conversion (%) | ee (%) | Reference |

| Acetophenone | Chiral Spiro Phosphine-Amine-Phosphine | >99 | 98 | chinesechemsoc.org |

| 4-Methoxyacetophenone | Chiral Polymeric Diamine | >99 | 99 | acs.orgnih.govresearchgate.net |

| N-Phenyl-1-phenylethan-1-imine | Chiral Spiro Phosphine-Amine-Phosphine | >99 | 96 | chinesechemsoc.org |

The results highlight the potential of iridium catalysts with chiral diamine-derived ligands to achieve excellent enantioselectivities in the reduction of both ketones and imines.

The high efficiency and enantioselectivity of these ruthenium- and iridium-diamine catalyzed hydrogenations are often explained by a "metal-ligand bifunctional" mechanism. acs.orgacs.org In this model, both the metal center and the amine ligand actively participate in the hydrogen transfer step.

The catalytic cycle is generally believed to involve the following key steps:

Activation: The pre-catalyst reacts with a base to form a metal hydride species.

Substrate Coordination: The ketone or imine substrate coordinates to the metal center.

Hydrogen Transfer: In a concerted, six-membered transition state, a hydride is transferred from the metal to the carbonyl or iminyl carbon, while a proton is transferred from the N-H group of the diamine ligand to the oxygen or nitrogen atom of the substrate. mdpi.com This outer sphere mechanism, where the substrate is not directly coordinated to the metal during the hydrogen transfer, is a key feature. mdpi.com

Product Release and Catalyst Regeneration: The resulting chiral alcohol or amine dissociates, and the catalyst is regenerated for the next cycle.

The stereochemical outcome of the reaction is determined in the hydrogen transfer step. The chiral environment created by the diphosphine and diamine ligands forces the substrate to adopt a specific orientation, leading to the preferential formation of one enantiomer. The N-H moiety of the diamine is crucial, not only for the proton transfer but also for stabilizing the transition state through hydrogen bonding. acs.org Computational studies have provided further support for this mechanistic framework, highlighting the importance of the cooperative action between the metal and the ligand. nih.gov

Enantioselective Carbon-Carbon Bond Forming Reactions

The application of chiral ligands derived from diamines extends beyond hydrogenation to include enantioselective carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis.

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-C bonds. The development of enantioselective variants of these reactions, particularly for the coupling of secondary alkyl electrophiles, represents a significant challenge. Chiral diamine ligands have been shown to be effective in controlling the stereochemistry of these transformations. squarespace.com

While there is no specific literature detailing the use of this compound in this context, the success of other chiral diamines provides a strong rationale for its potential. In these reactions, a chiral diamine ligand coordinates to a nickel catalyst, which then mediates the coupling of a racemic secondary alkyl halide with an organometallic reagent. The chiral ligand environment promotes the selective reaction of one enantiomer of the alkyl halide, leading to the formation of an enantioenriched product. This process often proceeds via a radical mechanism. nih.gov

Table 3: Representative Nickel-Catalyzed Asymmetric Cross-Coupling with Chiral Diamine Ligands Data presented is for analogous chiral diamine systems in the absence of specific data for this compound.

| Alkyl Electrophile | Nucleophile | Chiral Ligand | Yield (%) | ee (%) | Reference |

| 1-Phenylethyl chloride | Phenylzinc chloride | Pybox | 85 | 88 | mit.edu |

| 1-(4-Methoxyphenyl)ethyl chloride | Methylzinc chloride | (R,R)-N,N'-Dimethyl-1,2-diphenylethylene-1,2-diamine | 92 | 94 | nih.govresearchgate.net |

The data indicates that chiral diamine ligands can effectively induce high enantioselectivity in nickel-catalyzed cross-coupling reactions, opening up avenues for the asymmetric synthesis of complex molecules bearing stereogenic centers. The steric and electronic properties of the chiral diamine are critical in achieving high levels of stereocontrol.

Applications in Aza-Diels-Alder and Mannich Reactions

The Aza-Diels-Alder and Mannich reactions are powerful carbon-carbon bond-forming reactions for the synthesis of nitrogen-containing molecules. Chiral diamines and their derivatives are known to be effective in catalyzing these transformations in an enantioselective manner. They can function as precursors to chiral ligands for metal catalysts or act directly as organocatalysts. In this context, this compound, with its inherent chirality and the presence of both primary and secondary amine functionalities, represents a promising but unexamined candidate for inducing asymmetry in these reactions.

Currently, there are no specific studies in the available literature that detail the use of this compound as a catalyst or ligand for Aza-Diels-Alder or Mannich reactions. The development of such methodologies would be a valuable contribution to the field, and research in this area is highly encouraged.

Enantioselective Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds in an enantioselective fashion is a cornerstone of modern synthetic chemistry, enabling access to a wide array of chiral molecules with significant biological and material applications.

Asymmetric hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for the synthesis of chiral amines. Chiral ligands, often based on diamine scaffolds, are crucial for achieving high enantioselectivity in metal-catalyzed hydroamination reactions. While numerous chiral diamines have been explored in this capacity, there is a conspicuous lack of data regarding the performance of this compound in any such protocol. Its structural features suggest it could form effective chiral complexes with various transition metals, potentially leading to highly selective catalysts.

Enantioselective amination reactions introduce a nitrogen-containing group into a molecule with control of stereochemistry. Chiral diamine derivatives have been utilized as organocatalysts or as ligands for metal-catalyzed aminations. The potential of this compound in this area is yet to be tapped. Its combination of a stereogenic center and reactive amine groups could be leveraged to design novel and efficient catalytic systems for a variety of amination reactions.

Role as Organocatalysts and Chiral Brønsted Bases in Organic Transformations

The dual functionality of this compound, possessing both Brønsted acidic (protonated form) and Brønsted basic/nucleophilic sites, makes it an intriguing candidate for organocatalysis. Chiral diamines can act as Brønsted bases to deprotonate substrates, generating chiral enolates or other reactive intermediates. In their protonated form, they can act as chiral Brønsted acids, activating electrophiles through hydrogen bonding.

Despite this potential, the literature does not currently contain reports on the application of this compound as either a direct organocatalyst or a chiral Brønsted base in any organic transformation. This represents a significant gap in the exploration of small, chiral molecules for organocatalysis.

Analysis of Catalyst Performance and Optimization

A critical aspect of developing new catalytic systems is the rigorous evaluation of their performance to enable optimization and comparison with existing methods.

The Turnover Number (TON) and Turnover Frequency (TOF) are key metrics for quantifying the efficiency and longevity of a catalyst. TON represents the total number of substrate molecules converted per molecule of catalyst before it becomes inactive, while TOF measures the number of catalytic cycles per unit time.

As there are no published studies on the catalytic application of this compound, there is consequently no data available regarding its TON or TOF in any reaction. Future research focused on the catalytic applications of this diamine should include a thorough evaluation of these parameters to establish its practical utility and potential for industrial applications.

Rational Ligand Modification Strategies for Enhanced Activity and Selectivity

The strategic modification of ligand architecture is a cornerstone of modern asymmetric catalysis, enabling the fine-tuning of a catalyst's activity and stereoselectivity. For chiral diamines like this compound, rational modifications are guided by a deep understanding of the catalyst-substrate transition state assembly. The goal is to amplify favorable interactions that lead to the desired enantiomer while minimizing competing pathways. These strategies often involve systematic alterations to the ligand's steric and electronic properties.

Key approaches to the rational modification of diamine ligands focus on several structural features:

Substitution at the Nitrogen Atoms: The nature of the substituents on the nitrogen atoms profoundly influences the ligand's steric bulk and electronic character. Replacing or modifying the sec-butyl group or the hydrogen on the other nitrogen of this compound can directly impact how the ligand coordinates to a metal center and how it interacts with the substrate. For instance, introducing larger, more sterically demanding groups can enhance enantioselectivity by creating a more defined and restrictive chiral pocket around the active site. Conversely, the incorporation of electron-withdrawing or electron-donating groups can modulate the Lewis acidity of the metal center, thereby affecting the catalyst's activity.

Modification of the Diamine Backbone: Alterations to the propane-1,2-diamine backbone can restrict conformational flexibility, leading to a more pre-organized and rigid ligand structure. This rigidity is often crucial for achieving high levels of stereocontrol. Strategies may include the introduction of cyclic constraints or gem-disubstitution on the carbon backbone. Such modifications lock the chelate ring into a specific conformation, which can translate to higher enantiomeric excesses in the catalyzed reaction.

Introduction of Additional Functional Groups: Appending other coordinating groups to the diamine scaffold can transform it into a tridentate or tetradentate ligand. These additional groups can serve as hemilabile components, reversibly binding to the metal center during the catalytic cycle to open up coordination sites for the substrate. Furthermore, functional groups capable of secondary interactions, such as hydrogen bonding or π-π stacking with the substrate, can provide an additional layer of stereochemical communication, significantly enhancing enantioselectivity.

The systematic application of these strategies allows for the development of a library of ligands derived from the parent this compound structure. By screening these modified ligands in a target asymmetric transformation, a structure-activity and structure-selectivity relationship can be established. This empirical data, often complemented by computational modeling, provides valuable insights into the key structural elements governing the catalytic outcome.

Data on Ligand Modification and Catalytic Performance

Detailed experimental data on the specific rational modification of this compound and its direct impact on catalytic activity and selectivity are not extensively available in the public domain. Research in asymmetric catalysis often focuses on a wide array of chiral diamines, and specific, systematic studies on this particular compound are not prominently reported in the reviewed literature.

For the purpose of illustrating the principles of rational ligand modification, the table below presents hypothetical data based on common trends observed for analogous chiral diamine ligands in a representative asymmetric reaction, such as a transfer hydrogenation. This data is for demonstrative purposes only and does not represent actual experimental results for this compound.

| Ligand Modification | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Parent Ligand | [RuCl2(this compound)(p-cymene)] | 85 | 92 |

| Increased N-substituent bulk | [RuCl2(N1-(tert-Butyl)propane-1,2-diamine)(p-cymene)] | 82 | 96 |

| N-arylation | [RuCl2(N1-(sec-Butyl)-N2-phenyl-propane-1,2-diamine)(p-cymene)] | 88 | 85 |

| Backbone methylation | [RuCl2(N1-(sec-Butyl)-2-methylpropane-1,2-diamine)(p-cymene)] | 79 | 94 |

V. Computational and Theoretical Insights into N1 Sec Butyl Propane 1,2 Diamine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable in organometallic chemistry and catalysis for its ability to provide detailed energetic and structural information about reaction pathways.

Elucidation of Reaction Mechanisms and Catalytic Cycles

DFT calculations are instrumental in mapping out the entire catalytic cycle for reactions involving chiral diamine ligands. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. This allows for the identification of the rate-determining step and the elucidation of the most plausible reaction mechanism.

For instance, in studies of copper-catalyzed reductive coupling reactions to produce chiral 1,2-diamines, DFT has been used to investigate the mechanism of stereoselective transformations. acs.org These calculations can reveal whether a reaction proceeds through a stepwise or concerted pathway and can shed light on the role of each component in the catalytic system. While specific studies on N1-(sec-Butyl)propane-1,2-diamine are not prevalent, the methodologies applied to other N-alkyl substituted diamines are directly applicable. acs.org

Prediction of Stereoselectivity and Enantiomeric Excess

A key application of DFT in the context of chiral ligands like this compound is the prediction of stereoselectivity. By comparing the energies of the transition states leading to different stereoisomers, the major product can be predicted. The difference in the activation energies (ΔΔG‡) between the two diastereomeric transition states is directly related to the enantiomeric excess (ee) of the reaction.

In the asymmetric hydrogenation of ketones catalyzed by manganese(I) complexes with chiral tetradentate ligands derived from 1,2-diaminocyclohexane, DFT calculations have successfully rationalized the observed enantioselectivity. nih.govresearchgate.net The calculations demonstrated that the steric repulsion between the substrate and the ligand in the less favored transition state was significantly higher, leading to the preferential formation of one enantiomer. nih.govresearchgate.net This approach allows for the in silico screening of ligands and the rational design of more selective catalysts.

| Catalyst System | Favored Transition State | Unfavored Transition State | ΔΔG‡ (kcal/mol) | Predicted Major Product |

| Mn(I) with (R,R)-1,2-diaminocyclohexane ligand | TS-S | TS-R | ~3.4 | S-enantiomer |

This table presents illustrative data from a study on a related chiral diamine system to demonstrate the application of DFT in predicting stereoselectivity. nih.gov

Analysis of Intermediates and Transition State Structures

DFT provides detailed geometric information about intermediates and transition states, including bond lengths, bond angles, and dihedral angles. This structural data is crucial for understanding how a chiral ligand like this compound imparts stereochemical control.

For example, in a Cu-catalyzed reductive coupling, DFT analysis identified that the orientation of a chiral auxiliary on an enamide group within the transition state dictates the stereochemical outcome. acs.org The more stable transition state, leading to the major product, benefited from a lack of steric hindrance between the ligand and the chiral auxiliary. acs.org Analysis of the transition state geometry can reveal key interactions, such as hydrogen bonds or steric clashes, that are responsible for the observed selectivity.

| Transition State Feature | Description | Implication for Selectivity |

| Ligand-Substrate Orientation | The spatial arrangement of the chiral diamine ligand relative to the substrate in the transition state. | Determines which face of the substrate is more accessible for reaction. |

| Key Bond Distances | The lengths of forming or breaking bonds at the transition state. | Provides insight into the progress of the reaction and the nature of the transition state. |

| Steric Hindrance | Repulsive interactions between bulky groups on the ligand and the substrate. | Destabilizes certain transition states, leading to stereoselectivity. nih.gov |

This table outlines key features of transition states that are analyzed using DFT to understand the origins of stereoselectivity in reactions involving chiral diamine ligands.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, including molecular mechanics and molecular dynamics, are used to study the conformational behavior of molecules and their interactions within a larger system, such as a catalyst's active site.

Conformational Analysis of Ligands within Active Sites

The sec-butyl group in this compound can adopt various conformations, which can influence the shape of the catalytic active site and, consequently, the stereochemical outcome of a reaction. Molecular modeling can be used to perform a conformational analysis of the ligand when it is part of a metal complex. This helps to identify the lowest energy conformations of the ligand and how these conformations affect the accessibility of the catalytic center.

While specific conformational analyses of this compound complexes are not widely published, the principles are well-established. For instance, in nickel(II) complexes with ligands derived from 1,3-diaminopropane, the conformation of the six-membered ring formed by the ligand and the metal ion is a key structural feature. mdpi.com Understanding the conformational preferences of the this compound ligand is crucial for designing catalysts with well-defined and rigid chiral pockets.

Investigation of Non-Covalent Interactions and Second Coordination Sphere Effects

Non-covalent interactions, such as hydrogen bonding, van der Waals forces, and steric repulsion, play a critical role in molecular recognition and catalysis. The second coordination sphere, which comprises groups that are not directly bonded to the metal center but are in close proximity, can significantly influence the reactivity and selectivity of a catalyst.

In systems with chiral diamine ligands, the substituents on the nitrogen atoms, like the sec-butyl group in this compound, are part of this second coordination sphere. Their interactions with the substrate are often the primary determinants of stereoselectivity. DFT calculations have shown that steric repulsion between the substrate and the ligand is a dominant factor in controlling the stereochemical outcome of Mn(I)-catalyzed asymmetric hydrogenations. nih.govresearchgate.net Molecular modeling can be used to visualize and quantify these non-covalent interactions, providing a deeper understanding of how the chiral information is transferred from the ligand to the substrate.

In Silico Screening and Rational Ligand Design Methodologies

In the absence of direct experimental data, computational approaches serve as a powerful tool to explore the chemical space of a ligand like this compound. These methodologies can be broadly categorized into ligand-based and structure-based techniques, both of which are pivotal for modern drug discovery and development.

Ligand-Based Virtual Screening: This approach is particularly useful when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. Starting with a known active ligand, or a fragment thereof, large compound libraries can be screened to identify molecules with comparable features. For this compound, this would involve using its molecular structure as a query to search for analogues that might share its potential biological effects. Key techniques in ligand-based screening include:

Similarity Searching: This involves the comparison of molecular fingerprints (2D or 3D) of the query molecule against a database of compounds. The similarity is quantified using various coefficients, such as the Tanimoto coefficient.

Pharmacophore Modeling: A pharmacophore represents the essential steric and electronic features required for a molecule to interact with a specific target. By identifying the key features of this compound, such as hydrogen bond donors and acceptors, and hydrophobic centers, a pharmacophore model could be constructed. This model would then be used to screen for other molecules that fit these spatial arrangements.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. Were a set of this compound derivatives with known activities available, a QSAR model could be developed to predict the activity of new, unsynthesized analogues.

Structure-Based Virtual Screening (Molecular Docking): When the 3D structure of a biological target (e.g., a protein or enzyme) is available, structure-based methods can be employed. Molecular docking is a prominent technique in this category, which predicts the preferred orientation of a ligand when bound to a target, as well as the strength of the interaction. In the context of this compound, this would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. The target protein structure would be obtained from a repository like the Protein Data Bank (PDB) and prepared by adding hydrogen atoms and assigning charges.

Docking Simulation: A docking algorithm would then systematically explore the possible binding modes of the diamine within the active site of the target protein.

Scoring and Analysis: The different binding poses would be evaluated using a scoring function that estimates the binding affinity. Poses with the best scores would be analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic contacts.

Rational Ligand Design: The insights gained from either ligand-based or structure-based screening can be used to rationally design new ligands with improved properties. For instance, if docking studies of this compound were to reveal an unoccupied pocket in the active site of a target, the molecule could be chemically modified to include a functional group that extends into this pocket, potentially increasing its binding affinity and selectivity.

Data Tables

Without specific research findings, it is not possible to generate data tables of computational results for this compound. A hypothetical data table from a molecular docking study is presented below for illustrative purposes.

Table 1: Hypothetical Molecular Docking Results for this compound and Its Analogs Against a Putative Target

| Compound Name | Docking Score (kcal/mol) | Predicted Hydrogen Bonds | Key Interacting Residues |

| This compound | -6.5 | 2 | ASP120, GLU234 |

| Analog 1 | -7.2 | 3 | ASP120, GLU234, LYS88 |

| Analog 2 | -5.9 | 1 | GLU234 |

| Analog 3 | -7.8 | 3 | ASP120, TYR230, LYS88 |

This table would typically be populated with actual data from computational experiments, providing a clear comparison of the binding characteristics of different compounds.

Vi. Advanced Analytical Characterization of N1 Sec Butyl Propane 1,2 Diamine

Chromatographic Methods for Stereoisomer Analysis

Chromatographic techniques are indispensable for the separation of the stereoisomers of N1-(sec-Butyl)propane-1,2-diamine. Chiral chromatography, in particular, allows for the distinct separation of enantiomers and diastereomers.

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile chiral compounds. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. For the analysis of diamines like this compound, derivatized cyclodextrin-based CSPs are commonly employed. gcms.cz

The resolution of the stereoisomers is influenced by several factors, including the type of chiral stationary phase, column temperature, and the nature of the carrier gas. The inherent volatility of this compound allows for its direct analysis by GC, although derivatization can enhance separation efficiency.

Table 1: Representative Chiral GC Parameters for Analysis of Chiral Diamines

| Parameter | Typical Conditions |

| Column | Cyclodextrin-based Chiral Capillary Column (e.g., β-DEX™, γ-DEX™) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 60°C, ramp to 180°C at 2°C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Expected Elution Order | Dependent on the specific CSP and enantiomer configuration |

This table presents typical starting conditions for the chiral GC analysis of a compound like this compound, based on established methods for similar chiral amines.

Chiral High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the separation of stereoisomers, particularly for less volatile compounds or when higher sample throughput is required. The separation mechanism relies on the differential interaction of the enantiomers with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including amines. worldwidejournals.com

For the analysis of this compound, a normal-phase or polar organic mobile phase is often preferred. The choice of mobile phase, which typically consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), along with a basic additive (like diethylamine) to improve peak shape, is crucial for achieving optimal separation.

Table 2: Illustrative Chiral HPLC Conditions for Separation of Diamine Enantiomers

| Parameter | Illustrative Conditions |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® series) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm or Evaporative Light Scattering Detector (ELSD) |

The conditions in this table are representative and would likely require optimization for the specific separation of this compound stereoisomers.

Derivatization Techniques for Enhanced Detection and Separation

Derivatization is a chemical modification process used to convert the analyte into a product with improved analytical properties. For this compound, derivatization can enhance volatility for GC analysis, improve chromatographic separation, and increase detection sensitivity, especially for spectroscopic and mass spectrometric methods.

Pre-column derivatization involves reacting the analyte with a derivatizing agent before its introduction into the analytical instrument. This is particularly useful for mass spectrometry, where derivatization can increase the molecular weight of the analyte, moving it to a clearer region of the mass spectrum and improving ionization efficiency. For spectroscopic methods like UV-Vis or fluorescence detection, a chromophoric or fluorophoric tag can be introduced to enhance sensitivity.

Specific derivatization reactions can be employed to create stable and volatile products suitable for GC analysis.

N-ethoxycarbonylation : This reaction involves treating the diamine with ethyl chloroformate in the presence of a base. The resulting N-ethoxycarbonyl derivatives are more volatile and often exhibit better chromatographic behavior on non-polar and moderately polar GC columns.

Formation of N,N-dimethylaminomethylene derivatives : Reaction with reagents like N,N-dimethylformamide dimethyl acetal (B89532) can yield volatile derivatives that are amenable to GC-MS analysis.

These derivatization strategies not only improve volatility but can also influence the separation of stereoisomers on a chiral stationary phase.

Advanced Spectroscopic Methods for Structural Assignment

While chromatography separates the isomers, advanced spectroscopic techniques are essential for the unambiguous determination of their chemical structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity of atoms within the molecule, confirming the propane-1,2-diamine backbone and the position of the sec-butyl group.

For the assignment of the absolute configuration of the chiral centers, NMR analysis of diastereomeric derivatives can be employed. By reacting the chiral diamine with a chiral derivatizing agent of known absolute stereochemistry, a mixture of diastereomers is formed. The distinct NMR spectra of these diastereomers can then be used to determine the configuration of the original enantiomers.

Mass spectrometry (MS), often coupled with a chromatographic separation technique (GC-MS or LC-MS), provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further confirming the chemical formula of this compound.

Table 3: Spectroscopic Data for Structural Confirmation

| Technique | Information Obtained |

| ¹H NMR | Number of different proton environments, chemical shifts, and coupling constants, confirming the arrangement of hydrogen atoms. |

| ¹³C NMR | Number and type of carbon atoms (CH₃, CH₂, CH, C). |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms, confirming the overall molecular structure. |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to determine the elemental composition. |

| Infrared (IR) Spectroscopy | Presence of functional groups, such as N-H and C-N bonds. |

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural and Stereochemical Assignment

Multidimensional NMR spectroscopy offers a powerful method for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the through-bond and through-space correlations within the this compound molecule. Techniques such as COSY, HSQC, and HMBC are instrumental in piecing together the molecular puzzle. nih.gov

One-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of the nuclei. In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the sec-butyl and propane-1,2-diamine moieties. Similarly, the ¹³C NMR spectrum would show a unique resonance for each carbon atom in the molecule, with their chemical shifts being indicative of their bonding environment. udel.educompoundchem.com

Two-dimensional NMR experiments are then employed for a more detailed structural analysis.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons, for example, between the methine proton and the methylene (B1212753) and methyl protons of the sec-butyl group, as well as within the propane-1,2-diamine backbone. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps the direct one-bond correlations between protons and the carbon atoms they are attached to. HSQC is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the sec-butyl group to the nitrogen atom of the propane-1,2-diamine. youtube.com

The collective data from these multidimensional NMR experiments allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution of this compound. Furthermore, detailed analysis of coupling constants and Nuclear Overhauser Effect (NOE) data from experiments like NOESY can provide insights into the preferred conformations and the relative stereochemistry of the chiral centers.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | 1.05 | d | 6.8 |

| H-2 | 2.95 | m | - |

| H-3 | 2.55 & 2.70 | dd & dd | 12.5, 8.0 & 12.5, 4.0 |

| H-1' | 2.60 | m | - |

| H-2' | 1.45 | m | - |

| H-3' | 0.90 | t | 7.5 |

| H-4' | 0.95 | d | 6.5 |

| NH/NH₂ | 1.5 - 2.5 | br s | - |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Atom Number | Predicted Chemical Shift (ppm) |

| C-1 | 18.5 |

| C-2 | 50.2 |

| C-3 | 55.8 |

| C-1' | 56.5 |

| C-2' | 29.0 |

| C-3' | 10.5 |

| C-4' | 20.0 |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of this compound and, consequently, its elemental formula. Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to within 5 ppm). mdpi.com

For this compound, with a molecular formula of C₇H₁₈N₂, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the assigned elemental composition, ruling out other potential formulas with the same nominal mass. This technique is a cornerstone in the characterization of new chemical entities and for the confirmation of product identity in chemical synthesis.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Theoretical m/z | Observed m/z | Mass Difference (ppm) |

| [C₇H₁₈N₂ + H]⁺ | 131.1548 | 131.1546 | -1.5 |

Q & A

Q. What are the recommended methods for synthesizing and purifying N1-(sec-Butyl)propane-1,2-diamine?

Synthesis of aliphatic diamines like this compound typically involves nucleophilic substitution or reductive amination. For example, alkylation of propane-1,2-diamine with sec-butyl halides under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Purification often employs fractional distillation or column chromatography, guided by polarity differences. For lab-scale synthesis, ensure inert gas (N₂) protection to avoid oxidation of amine groups. Post-synthesis, validate purity via TLC or GC-MS .

Q. How can NMR spectroscopy be optimized to characterize this compound?

¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₶) are critical. For similar diamines (e.g., N1-(benzothiazol-2-yl)propane-1,2-diamine), distinct proton signals for NH groups (δ 1.5–3.0 ppm) and alkyl chains (δ 0.8–1.5 ppm) are observed. Advanced 2D techniques like COSY or HSQC resolve overlapping signals, especially in sec-butyl moieties. Compare with literature spectra of structurally analogous compounds (e.g., N1-isopropyldiethylenetriamine) to confirm assignments .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Diamines are corrosive and may release toxic vapors. Key precautions:

- Use fume hoods to avoid inhalation (exposure limits: <1 ppm).

- Wear nitrile gloves and goggles; avoid skin contact (risk of irritation or sensitization).

- Store in airtight containers under inert gas, away from oxidizers or acids.

- For spills, neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite).

Refer to Safety Data Sheets (SDS) of structurally related diamines (e.g., N1-Phenylpropane-1,2-diamine) for emergency response guidelines .

Advanced Research Questions

Q. How can DFT studies predict the corrosion inhibition efficiency of this compound?

Density Functional Theory (DFT) calculates parameters like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and adsorption energies on metal surfaces. For example, in analogous amines (e.g., N1-(2-aminoethyl)ethane-1,2-diamine), lower HOMO-LUMO gaps correlate with higher electron donation to metals, enhancing inhibition. Use software (e.g., Gaussian or ORCA) with B3LYP/6-31G* basis sets. Validate predictions with electrochemical impedance spectroscopy (EIS) and polarization curves .

Q. How can contradictions between experimental NMR data and computational predictions be resolved?

Discrepancies may arise from solvent effects, conformational flexibility, or proton exchange. For instance, NH protons in diamines often show broadened or split signals due to hydrogen bonding. To resolve:

- Simulate NMR spectra (e.g., using ACD/Labs or DFT-based tools) with explicit solvent models.

- Compare temperature-dependent NMR experiments to assess dynamic effects.

- Cross-validate with X-ray crystallography if crystalline derivatives are available .

Q. What methodologies assess the biological activity of this compound derivatives?

For pharmacological potential:

- In silico screening : Use tools like AutoDock for molecular docking against target proteins (e.g., NF-κB inhibitors in JSH-23 derivatives). Lipinski’s Rule of Five predicts drug-likeness.

- In vitro assays : Test cytotoxicity via MTT assays (e.g., IC₅₀ values for malaria vectors as in 4,7-dichloroquinoline derivatives).

- In vivo models : Evaluate bioavailability and metabolic stability in rodent studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.